Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate
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Overview
Description
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H8FNO2S It is a derivative of phenyl sulfanyl acetate, where the phenyl ring is substituted with cyano and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate typically involves the reaction of 4-cyano-2-fluorothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-cyano-2-fluorophenylthioacetic acid.
Oxidation: Methyl [(4-cyano-2-fluorophenyl)sulfinyl]acetate or Methyl [(4-cyano-2-fluorophenyl)sulfonyl]acetate.
Reduction: Methyl [(4-aminomethyl-2-fluorophenyl)sulfanyl]acetate.
Scientific Research Applications
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano and fluoro substituents may enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-cyano-2-chlorophenyl)sulfanyl]acetate
- Methyl [(4-cyano-2-bromophenyl)sulfanyl]acetate
- Methyl [(4-cyano-2-methylphenyl)sulfanyl]acetate
Uniqueness
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them more suitable for pharmaceutical applications .
Properties
CAS No. |
918967-44-9 |
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Molecular Formula |
C10H8FNO2S |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-(4-cyano-2-fluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-4H,6H2,1H3 |
InChI Key |
UYCAVABCELHTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
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